N-Boc-2-methoxy-D-homophenylalanine
Description
Contextualization within Unnatural Amino Acid Chemistry and Homophenylalanine Derivatives
Unnatural amino acids are non-proteinogenic amino acids that are either synthesized chemically or found in nature but are not among the 20 standard amino acids encoded by the genetic code. sigmaaldrich.com These compounds are of significant interest in chemical biology and drug discovery because their incorporation into peptides or other molecules can lead to enhanced biological activity, increased stability against enzymatic degradation, and the ability to probe and modulate biological processes. Homophenylalanine, with an additional methylene (B1212753) group in its side chain compared to phenylalanine, is a key unnatural amino acid. Its derivatives are present in numerous pharmaceutical molecules and are known to play a role in modulating peptide function. nih.gov
N-Boc-2-methoxy-D-homophenylalanine is a specific derivative of D-homophenylalanine. The "N-Boc" refers to the tert-butoxycarbonyl group attached to the nitrogen atom of the amino acid. This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The "2-methoxy" designation indicates the presence of a methoxy (B1213986) group (-OCH3) at the second position (ortho position) of the phenyl ring. The stereochemistry is designated as "D," indicating the specific spatial arrangement of the substituents around the chiral alpha-carbon.
Significance as a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are enantiomerically pure compounds that are used as starting materials for the synthesis of complex, stereochemically defined molecules. This compound serves as a valuable chiral building block due to its well-defined three-dimensional structure. The presence of the chiral center, along with the specific substitution pattern on the aromatic ring, allows for the construction of molecules with precise stereochemistry, which is often crucial for their biological activity.
The utility of this compound in organic synthesis is enhanced by the presence of multiple functional groups: the protected amine, the carboxylic acid, and the methoxy-substituted aromatic ring. These groups can be selectively modified or used in coupling reactions to build larger and more complex molecular architectures. For instance, the carboxylic acid can be activated to form amide bonds in peptide synthesis, while the aromatic ring can participate in various cross-coupling reactions to introduce further diversity.
Overview of Dominant Research Trajectories Pertaining to this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its research applications can be inferred from studies on closely related homophenylalanine derivatives. The primary research trajectories for this compound are in medicinal chemistry and the synthesis of peptidomimetics.
In medicinal chemistry, the incorporation of unnatural amino acids like this compound into drug candidates is a common strategy to improve their pharmacological properties. The methoxy group can influence the compound's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile. Research in this area often involves the synthesis of libraries of related compounds with different substituents on the aromatic ring to explore structure-activity relationships (SAR).
In the field of peptide science, this compound is utilized in the solid-phase or solution-phase synthesis of peptides with modified properties. The introduction of a D-amino acid can induce specific secondary structures, such as beta-turns, and increase resistance to proteases. The methoxy-substituted aromatic side chain can also engage in specific interactions with receptor binding pockets.
A general synthetic approach to access methoxy-substituted homophenylalanine precursors involves a tandem C-H amination/vinylic C-H arylation reaction. nih.gov This method utilizes commodity α-olefins and readily available aryl boronic acids, providing a versatile route to a range of substituted homophenylalanine derivatives, including the 2-methoxy variant. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(2-methoxyphenyl)butanoic acid |
| CAS Number | 1260589-55-6 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.36 g/mol |
| Appearance | White to off-white solid |
| Chirality | D-enantiomer |
| Protecting Group | tert-Butoxycarbonyl (Boc) |
| Key Functional Groups | Carboxylic acid, Amine (Boc-protected), Phenyl (2-methoxy substituted) |
Structure
3D Structure
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-4-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(14(18)19)10-9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
VEPVSKSGBVOZHS-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Boc 2 Methoxy D Homophenylalanine and Its Analogues
Enantioselective Synthesis Strategies for N-Boc-2-methoxy-D-homophenylalanine
The central challenge in the synthesis of this compound lies in the precise control of the stereochemistry at the α-carbon. Enantioselective synthesis strategies aim to produce the desired D-enantiomer with high optical purity.
Asymmetric Catalysis in Homophenylalanine Derivative Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, is a classic method for amino acid synthesis. The development of chiral catalysts has transformed this reaction into a potent method for the asymmetric synthesis of α-amino acids.
A notable advancement in this area is the use of chiral zirconium catalysts. acs.orgcapes.gov.br These catalysts have been successfully employed in the enantioselective Strecker-type reactions of aldimines with cyanide sources like tributyltin cyanide (Bu₃SnCN) or hydrogen cyanide (HCN). acs.orgcapes.gov.br The reactions proceed with high enantioselectivity for a broad range of substrates, demonstrating the versatility of this catalytic system. acs.org For instance, efficient syntheses of homophenylalanine derivatives have been achieved using these zirconium-based catalysts. acs.orgcapes.gov.br The active catalytic species are postulated to be novel binuclear zirconium complexes, which can be effective even at low catalyst loadings (1-2.5 mol %). acs.org
Another class of effective catalysts for the enantioselective Strecker reaction are chiral macrocyclic Mn(III)-salen complexes. epa.gov These complexes, particularly those with specific linkers like trigol or diethyl tartarate, have shown high enantioselectivity (up to 99%) for a variety of aldimine substrates. epa.gov The choice of cyanide source and co-catalyst can be tailored to optimize the reaction conditions. For example, a macrocyclic complex with a trigol linker works well with trimethylsilyl (B98337) cyanide (TMSCN) and 4-phenyl pyridine (B92270) N-oxide as a co-catalyst, while a complex with a diethyl tartarate linker is highly effective with ethyl cyanoformate and N,N-diisopropylimine. epa.gov Importantly, these catalysts are recoverable and can be recycled multiple times without a significant loss of performance, which is advantageous for large-scale synthesis. epa.gov This protocol has been successfully applied to the synthesis of D-homophenylalanine. epa.gov
Furthermore, chiral ammonium (B1175870) salts have been demonstrated as effective catalysts for the highly enantioselective Strecker reaction of N-allylbenzaldimines with hydrogen cyanide. nih.gov The assembly state of catalytic modules can also act as a chiral switch, dramatically influencing the enantioselectivity of the Strecker reaction. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.comresearchgate.net The auxiliary, which is typically derived from a readily available and inexpensive chiral source, can be removed and recycled after the desired transformation. wikipedia.orgresearchgate.net
In the context of homophenylalanine synthesis, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. For example, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to form a chiral enolate, which can then undergo diastereoselective alkylation. wikipedia.org
The development of new chiral ligands is also crucial for advancing asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral environment that influences the stereochemical course of a reaction. A variety of chiral auxiliaries and ligands, including those derived from ephedrine, oxazolidinones, and sulfur-containing compounds, are commercially available and have been successfully applied in numerous asymmetric syntheses. sigmaaldrich.comresearchgate.net
Understanding the mechanism of asymmetric induction is critical for the rational design of more efficient and selective catalysts. For the Strecker reaction catalyzed by chiral macrocyclic Mn(III)-salen complexes, kinetic studies have provided valuable insights. A study on the reaction of N-benzyl benzylimine revealed a first-order dependence on the concentrations of the catalyst, substrate, and TMSCN. epa.gov
In biocatalytic approaches, mechanistic understanding at the molecular level is also advancing. For example, in the reductive amination of phenylpyruvate catalyzed by d-phenylalanine (B559541) dehydrogenase (DAPDH), quantum mechanical calculations have proposed a four-step mechanism. nih.gov Key residues in the enzyme's active site, such as H154, W121, F146, T171, R181, and H227, play crucial roles in substrate binding, orientation, and the stereoselective hydride transfer from NADH to the imine intermediate. nih.gov This detailed mechanistic understanding facilitates the targeted engineering of enzymes for improved catalytic properties and substrate scope. nih.govacs.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is another important strategy for controlling stereochemistry. This approach involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others.
The Michael addition, or conjugate addition, is a widely used carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction can be rendered stereoselective by using chiral nucleophiles, chiral acceptors, or chiral catalysts. masterorganicchemistry.com
In the context of homophenylalanine synthesis, diastereoselective Michael addition has been reported as a viable method. core.ac.uk This approach typically involves the addition of a chiral enolate equivalent to a suitable Michael acceptor. The inherent chirality of the enolate, often derived from a chiral auxiliary, directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
For instance, organocatalyzed Michael additions have been developed that proceed with high yields and stereoselectivity. nih.gov The use of bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety and a primary amine, can activate both the nucleophile and the electrophile, leading to a highly organized transition state and excellent stereocontrol. nih.gov The reaction conditions, including the solvent and the presence of additives, can also significantly influence the stereochemical outcome. nih.gov
Nitrone 1,3-Dipolar Cycloaddition Reactions in Homophenylalanine Synthesis
The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful and versatile method for constructing five-membered heterocyclic rings like isoxazolidines, which are valuable precursors for amino acids. rsc.orgrasayanjournal.co.in This reaction is known for its high stereospecificity and atom economy, allowing for the creation of complex molecules in a single step. rsc.org Nitrones, being stable 1,3-dipoles, react with various dipolarophiles to generate a diverse range of heterocyclic compounds. rsc.org The resulting isoxazolidines can be subsequently cleaved to yield the desired homophenylalanine derivatives.
The asymmetric variant of this reaction, employing chiral catalysts, provides a route to enantiomerically enriched products. For instance, a chiral Ti(IV) catalyst has been successfully used in the asymmetric 1,3-dipolar cycloaddition of nitrones and acrolein, yielding endo cycloadducts with high enantioselectivities. organic-chemistry.org This approach is significant for producing optically active isoxazolidines, which can be converted into biologically active compounds such as β-amino acids. organic-chemistry.org The use of green solvents, like ionic liquids and deep eutectic solvents, in these cycloadditions is also an area of growing interest to develop more environmentally friendly synthetic protocols. mdpi.com
Resolution-Based Methods for Enantiomeric Purity
Classical resolution is a well-established and robust technique for obtaining enantiomerically pure compounds when chiral synthesis is challenging or economically unfeasible. onyxipca.com This method is particularly useful for the separation of enantiomers of homophenylalanine and its derivatives. The process typically involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. onyxipca.com
The selection of an appropriate chiral resolving agent and solvent system is crucial for successful separation. onyxipca.com The diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. After separation, the desired enantiomer of the amino acid is recovered by removing the resolving agent. The efficiency of the resolution is assessed based on both the yield and the enantiomeric excess (ee%) of the obtained product. onyxipca.com This method is often applied early in a synthetic route to minimize the loss of material as the unwanted enantiomer. onyxipca.com
Synthesis through Chemical Transformations of Precursor Molecules
Rearrangement Reactions (e.g., Phosphonate-Phosphinate Rearrangement) in N-Boc-Homophenylalanine Analogues
The phosphonate-phosphinate rearrangement has been explored as a method for the synthesis of α-aminophosphonates, which are analogues of amino acids. In a study involving N-Boc protected phosphoramidates derived from 1-phenylethylamine, treatment with s-BuLi induced a phosphonate-phosphinate rearrangement. nih.govresearchgate.net This rearrangement involves the migration of the phosphorus-containing group from the nitrogen atom to an adjacent carbon atom. nih.gov The reaction proceeds with a high degree of stereocontrol, although some racemization can occur due to the involvement of a benzyllithium (B8763671) intermediate. nih.gov This methodology provides a pathway to α-aminophosphonates with good yields and excellent stereocontrol. researchgate.net
Sequential C-H Amination/C-H Arylation for Substituted Homophenylalanine Derivatives
A tandem reaction sequence involving palladium(II)/sulfoxide-catalyzed C-H amination followed by vinylic C-H arylation has been developed for the synthesis of α- and β-homophenylalanine precursors from simple α-olefins. electronicsandbooks.com This strategy allows for the rapid construction of molecular complexity from abundant hydrocarbon feedstocks. electronicsandbooks.com The one-pot reaction of α-olefins with readily available aryl boronic acids furnishes a wide range of unnatural amino acid precursors. This method demonstrates a powerful approach to creating densely functionalized homophenylalanine derivatives and provides general routes to enantiopure amino acid esters. electronicsandbooks.com
The Role of N-Boc Protection in Synthetic Routes and Stability
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality of amino acids, including homophenylalanine, in peptide synthesis and other organic transformations. nbinno.comorgsyn.org Its popularity stems from its ability to be introduced under mild conditions and its stability to a variety of reagents and reaction conditions, including basic hydrolysis and catalytic hydrogenation. nbinno.comtotal-synthesis.com
The Boc group protects the amino group as a less reactive carbamate, preventing unwanted side reactions during synthesis. total-synthesis.com The synthesis of N-Boc-L-homophenylalanine typically involves reacting L-homophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nbinno.com The Boc group can be readily removed under mild acidic conditions, which makes it orthogonal to other common protecting groups like Fmoc and Cbz. total-synthesis.com This orthogonality is a key advantage in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where selective deprotection is required. total-synthesis.com The presence of the Boc group enhances the stability and facilitates the controlled reactivity of the amino acid, making it a valuable tool for chemists. nbinno.com
Development of Novel and Scalable Synthetic Protocols for this compound
The development of novel and scalable synthetic protocols for this compound is driven by the demand for this compound as a building block in pharmaceutical research. nbinno.com Industrial synthesis often employs continuous flow microreactor systems to improve efficiency and scalability for the N-Boc protection step. nbinno.com
For the asymmetric synthesis of the homophenylalanine core, resolution-based methods offer a scalable approach. onyxipca.com Classical resolution screening can identify the most efficient chiral resolving agent and crystallization conditions to produce the desired D-enantiomer with high purity. onyxipca.com This method provides a practical alternative to more complex asymmetric syntheses, especially when the required chiral catalysts are expensive or the synthetic route is challenging. onyxipca.com The combination of efficient N-Boc protection strategies with robust resolution techniques allows for the large-scale production of this compound.
Chemical Transformations and Functional Derivatization of N Boc 2 Methoxy D Homophenylalanine
Incorporation into Peptide and Peptidomimetic Scaffolds
The unique structural features of N-Boc-2-methoxy-D-homophenylalanine make it a valuable building block for creating novel peptides and peptidomimetics with potentially enhanced biological activities and stabilities.
Integration of this compound as an Unnatural Amino Acid in Peptide Synthesis
The incorporation of unnatural amino acids like 2-methoxy-D-homophenylalanine into peptide chains is a key strategy for modifying the structure and function of peptides. sigmaaldrich.com The Boc protecting group on this compound is crucial for its stepwise addition during peptide synthesis, preventing unwanted side reactions. youtube.com This allows for the precise placement of the methoxy-substituted homophenylalanine residue within a peptide sequence. The synthesis of peptides can be carried out using either solid-phase or solution-phase methods. nih.govspringernature.com The presence of the methoxy (B1213986) group on the phenyl ring and the extended carbon backbone of the homophenylalanine structure can influence the peptide's conformation, receptor binding affinity, and enzymatic stability. The use of such modified amino acids is a common approach to develop peptide-based drugs with improved pharmacokinetic properties. sigmaaldrich.com
Design and Synthesis of Peptidomimetics Utilizing this compound Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as better stability and oral bioavailability. sigmaaldrich.com this compound and its analogues are valuable precursors for the synthesis of peptidomimetics. For instance, homophenylalanine derivatives have been used to create potent inhibitors of enzymes like alanyl aminopeptidases. nih.govnih.gov The design of such peptidomimetics often involves replacing a natural amino acid with an unnatural one to alter the molecule's three-dimensional structure and its interaction with biological targets. The synthesis of these molecules can involve standard peptide coupling reactions, followed by further chemical modifications.
Strategies for Solid-Phase and Solution-Phase Peptide Synthesis Incorporating Modified Amino Acids
Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are well-established methods for creating peptides containing modified amino acids like 2-methoxy-D-homophenylalanine. nih.govspringernature.com
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the C-terminal amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. springernature.comyoutube.com The use of this compound in SPPS would involve the following general steps:
Attachment of the first Boc-protected amino acid to the resin.
Removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA). youtube.com
Coupling of the next N-Boc-protected amino acid (such as this compound) using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage of the completed peptide from the resin and removal of all protecting groups. youtube.com
Solution-Phase Peptide Synthesis: This method involves carrying out the reactions in a solvent. nih.govnih.gov While it can be more labor-intensive for long peptides, it is suitable for the synthesis of shorter peptides and for large-scale production. nih.gov The strategy involves coupling N-Boc-protected amino acid fragments in solution, followed by purification of the intermediate products at each step.
| Synthesis Strategy | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support. | Easy purification by filtration and washing; suitable for automation. springernature.comyoutube.com |
| Solution-Phase Peptide Synthesis | Peptide chains are grown in a solvent medium. | Scalable for large quantity production; allows for purification of intermediates. nih.govnih.gov |
Synthesis of Phosphinic Acid and Other Phosphorus-Containing Analogues
Phosphorus-containing analogues of amino acids are of significant interest as potential enzyme inhibitors. Research has demonstrated the synthesis of phosphonic acid analogues of homophenylalanine. nih.govnih.gov These synthetic routes can be adapted to produce phosphinic acid and other phosphorus-containing derivatives of this compound. The general approach involves the reaction of a suitable protected homophenylalanine derivative with phosphorus-containing reagents. For example, phosphonic acid analogues of homophenylalanine have shown inhibitory activity against human and porcine alanyl aminopeptidases. nih.govnih.gov The synthesis of such compounds often involves multiple steps, including the formation of carbon-phosphorus bonds and subsequent deprotection to yield the final active molecule.
Diversification via Aromatic Ring Modifications and Side Chain Functionalization
The chemical structure of this compound offers several avenues for further diversification.
Aromatic Ring Modifications: The phenyl ring can be further functionalized to introduce a variety of substituents. For example, fluorinated phenylalanine analogues have been synthesized through methods like electrophilic fluorination. beilstein-journals.org Similar strategies could be applied to the 2-methoxy-D-homophenylalanine scaffold to introduce fluorine or other halogen atoms, which can significantly alter the compound's electronic properties and biological activity. The synthesis of homophenylalanine analogues with fluorine and bromine atoms on the phenyl ring has been reported. nih.govnih.gov
Side Chain Functionalization: The side chain of homophenylalanine can also be modified. While the primary focus of this article is on the 2-methoxy derivative, other functional groups could be introduced at different positions on the side chain to explore structure-activity relationships.
Synthesis of β-Amino Acid N-Carboxyanhydride Derivatives from N-Boc-Protected Precursors
N-Boc-protected β-amino acids, such as this compound, are valuable precursors for the synthesis of β-amino acid N-carboxyanhydrides (β-NCAs). nih.govillinois.edufigshare.com These β-NCAs are important monomers for the ring-opening polymerization to produce poly-β-peptides, which are known to form stable secondary structures. illinois.edu A general method for the synthesis of optically active β-NCAs involves the cyclization of N-Boc-β-amino acids using reagents like phosphorus tribromide. nih.govfigshare.com The resulting β-NCAs are reactive molecules that can be used in the synthesis of various β-amino acid derivatives and peptidomimetics. acs.org
| Precursor | Reagent | Product | Application |
| N-Boc-β-amino acid | Phosphorus tribromide | β-amino acid N-carboxyanhydride (β-NCA) | Monomer for poly-β-peptide synthesis nih.govillinois.edufigshare.com |
| N-Boc-β-amino acid | Vilsmeier complex | N-Boc-β-amino acid N-carboxyanhydride | Reactive intermediate for peptide synthesis acs.org |
Academic Research Applications in Organic Synthesis and Chemical Biology
Utilization as a Chiral Auxiliary and Ligand in Catalytic Systems
The inherent chirality of N-Boc-2-methoxy-D-homophenylalanine makes it a candidate for use as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the stereochemical outcome of a reaction. While specific documented examples of this compound serving this exact purpose are not prevalent in readily available literature, the broader class of D-amino acid derivatives is widely employed in this capacity. The D-configuration of the alpha-carbon, along with the steric and electronic influence of the 2-methoxy-substituted benzyl (B1604629) side chain, could theoretically provide effective stereochemical control in various transformations, such as alkylations or aldol (B89426) reactions of a prochiral substrate.
Furthermore, the structural motifs within this compound are amenable to modification for the creation of chiral ligands for asymmetric catalysis. The carboxylic acid and the protected amine functionalities can serve as handles to append coordinating groups, such as phosphines or nitrogen-based heterocycles. These modified ligands can then be complexed with transition metals to form catalysts for a range of enantioselective reactions. The 2-methoxy group can also play a role in catalysis, potentially acting as a hemilabile coordinating group that can reversibly bind to a metal center, thereby influencing the catalytic cycle and the enantioselectivity of the transformation. Research in this area is ongoing, exploring the full potential of homophenylalanine derivatives in the design of novel catalytic systems.
Contribution to the Construction of Complex Organic Molecules
This compound serves as a valuable chiral building block for the synthesis of more complex organic molecules, particularly those with pharmaceutical or biological significance. The homophenylalanine scaffold, with its additional methylene (B1212753) group compared to phenylalanine, allows for the construction of unique peptide and non-peptide structures. The Boc-protecting group facilitates its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.
The 2-methoxy substitution on the aromatic ring offers a site for further chemical modification, enabling the introduction of additional functional groups or the construction of fused ring systems. This feature is particularly useful in the synthesis of peptidomimetics and other architecturally complex natural product analogues. The defined stereochemistry at the alpha-carbon is crucial for controlling the three-dimensional structure of the final molecule, which is often a key determinant of its biological activity.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Peptide Coupling | HBTU, DIPEA, DMF | Dipeptide or Polypeptide | Synthesis of modified peptides |
| Reduction of Carboxylic Acid | BH3·THF or LiAlH4 | Chiral Amino Alcohol | Precursor for ligands or catalysts |
| Suzuki Coupling (after modification) | Pd(PPh3)4, Base, Arylboronic acid | Biaryl-substituted Homophenylalanine | Synthesis of complex natural products |
| Demethylation of Methoxy (B1213986) Group | BBr3 | Hydroxylated Homophenylalanine | Introduction of a phenolic moiety |
Structure-Activity Relationship Studies through Systematic Chemical Derivatization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides a valuable scaffold for such studies. Systematic modifications of its structure can lead to the identification of key pharmacophoric elements and the optimization of biological activity.
The 2-methoxy group on the phenyl ring is a key point of diversification. SAR studies can explore the impact of altering the position (ortho, meta, para) and the nature of the substituent on the aromatic ring. For instance, replacing the methoxy group with other electron-donating or electron-withdrawing groups can probe the electronic requirements for biological activity. Furthermore, the length of the side chain can be varied to investigate the optimal distance between the aromatic ring and the amino acid backbone.
The Boc-protecting group can be removed and the resulting free amine can be acylated with a variety of substituents to explore the influence of the N-acyl group on activity. Similarly, the carboxylic acid can be converted to various amides or esters. Through the systematic synthesis and biological evaluation of a library of derivatives based on the this compound scaffold, researchers can build a comprehensive understanding of the SAR for a particular biological target.
Table 2: Examples of Systematic Derivatization for SAR Studies
| Modification Site | Example Derivatives | Property to Investigate |
| Phenyl Ring Substituent | 3-methoxy, 4-methoxy, 2-fluoro, 2-chloro | Electronic and steric effects |
| Side Chain Length | Phenylalanine, Homophenylalanine, Bishomophenylalanine | Optimal spatial arrangement |
| N-Acyl Group | Acetyl, Benzoyl, various heterocyclic amides | Hydrogen bonding and steric interactions |
| Carboxy Terminus | Methyl ester, Ethylamide, Morpholinoamide | Polarity and hydrogen bonding capacity |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. This compound can be elaborated into chemical probes by incorporating reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. The 2-methoxy phenyl ring provides a convenient site for the attachment of these functionalities without significantly perturbing the core structure that may be responsible for binding to a biological target.
For example, a fluorescently labeled derivative of a biologically active compound containing the homophenylalanine core could be used in fluorescence microscopy to visualize its subcellular localization or in fluorescence polarization assays to study its binding to a target protein. A biotinylated version could be used for affinity purification of the target protein from a complex biological mixture. Photo-crosslinking probes, which form a covalent bond with their target upon photo-irradiation, are powerful tools for identifying direct binding partners.
The development of such chemical tools derived from this compound can provide invaluable insights into its mechanism of action and the broader biological context in which it functions.
Analytical and Spectroscopic Characterization in N Boc 2 Methoxy D Homophenylalanine Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of N-Boc-2-methoxy-D-homophenylalanine, from its atomic connectivity to its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign every proton and carbon atom in the molecule, confirming its constitution and stereochemistry.
In a typical ¹H NMR spectrum, the protons of the tert-butyloxycarbonyl (Boc) protecting group give rise to a large singlet peak at approximately 1.4 ppm. The methoxy (B1213986) group (-OCH₃) protons also appear as a distinct singlet, typically further downfield around 3.8 ppm. The protons on the aromatic ring exhibit complex splitting patterns in the aromatic region (approximately 6.8-7.3 ppm), which are influenced by the position of the methoxy substituent. The diastereotopic protons of the methylene (B1212753) groups in the homophenylalanine side chain (β-CH₂ and γ-CH₂) appear as multiplets, and their coupling to the α-proton can provide conformational information. The α-proton itself is observed as a multiplet, and its chemical shift is indicative of the electronic environment.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those from the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the aromatic ring (with the methoxy-substituted carbon being significantly downfield), the methoxy carbon itself (around 55 ppm), and the carbons of the aliphatic side chain (α, β, and γ carbons).
While specific data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structurally similar compounds.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.5 |
| α-CH | ~4.3-4.5 (m, 1H) | ~54.0 |
| β-CH₂ | ~1.9-2.2 (m, 2H) | ~31.0 |
| γ-CH₂ | ~2.6-2.8 (m, 2H) | ~36.0 |
| OCH₃ | ~3.8 (s, 3H) | ~55.5 |
| Aromatic CHs | ~6.8-7.3 (m, 4H) | ~110-130 |
| Aromatic C-OCH₃ | - | ~157.0 |
| Aromatic C-CH₂ | - | ~127.0 |
| COOH | ~10-12 (br s, 1H) | ~175.0 |
s = singlet, m = multiplet, br s = broad singlet
Mass Spectrometry Techniques (ESI-MS) for Molecular Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight of this compound with high accuracy. The analysis provides a mass-to-charge ratio (m/z) that corresponds to the intact molecule, typically with a proton or other adduct attached.
For this compound (molecular formula C₁₆H₂₃NO₅), the expected monoisotopic mass is 309.1576 Da. In positive ion mode, ESI-MS would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ at m/z 309.16 and the sodium adduct [M+Na]⁺ at m/z 332.14.
A key diagnostic feature in the mass spectrum of Boc-protected compounds is the characteristic fragmentation pattern. Collision-induced dissociation (CID) of the parent ion typically results in the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to abundant fragment ions. This predictable fragmentation provides strong evidence for the presence of the N-Boc protecting group.
Table 2: Expected ESI-MS Data for this compound
| Ion | Formula | Description | Calculated m/z |
| [M+H]⁺ | [C₁₆H₂₄NO₅]⁺ | Protonated Molecule | 309.16 |
| [M+Na]⁺ | [C₁₆H₂₃NNaO₅]⁺ | Sodium Adduct | 332.14 |
| [M+H-C₄H₈]⁺ | [C₁₂H₁₆NO₅]⁺ | Loss of isobutylene | 254.10 |
| [M+H-Boc]⁺ | [C₁₁H₁₆NO₃]⁺ | Loss of Boc group | 210.11 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By diffracting X-rays off a single, high-quality crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
This technique would unequivocally confirm the "D" configuration at the α-carbon, corresponding to an (R) stereocenter based on Cahn-Ingold-Prelog priority rules. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete and static picture of the molecule in the solid state. While obtaining a crystal suitable for diffraction can be a significant experimental hurdle, the resulting data is considered the gold standard for structural proof. The principle of using crystallography to determine absolute configuration is a well-established practice in chemical synthesis.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for quantifying its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. A standard reversed-phase method, typically employing a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), can effectively separate the target compound from starting materials, reagents, or by-products. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
To determine the enantiomeric excess (e.e.), which is a critical measure of stereochemical purity, Chiral HPLC is required. This is accomplished by using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based CSPs are highly effective for the separation of N-protected amino acid enantiomers. The method aims to achieve baseline resolution between the peaks corresponding to this compound and its potential contaminant, N-Boc-2-methoxy-L-homophenylalanine. The e.e. is then calculated from the relative peak areas of the two enantiomers.
Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination Method based on typical conditions for separating N-protected amino acids.
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., CHIROBIOTIC® T) |
| Mobile Phase | Isocratic mixture (e.g., 90:10 Water:Ethanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Temperature | 25 °C |
| Expected tR (D-enantiomer) | ~15 min |
| Expected tR (L-enantiomer) | ~18 min |
| Enantiomeric Excess (e.e.) | Calculated as [(Area_D - Area_L) / (Area_D + Area_L)] x 100 |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of the synthesis of this compound. It is primarily used to track the consumption of the starting material (e.g., 2-methoxy-D-homophenylalanine) and the formation of the Boc-protected product.
A sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate mobile phase, such as a mixture of hexanes and ethyl acetate. Due to the nonpolar nature of the Boc group, the product, this compound, is less polar than the starting amino acid. Consequently, it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The spots can be visualized under UV light (due to the aromatic ring) or by using chemical stains.
Table 4: Illustrative TLC Monitoring of N-Boc Protection Reaction
| Compound | Description | Typical Rf Value | Visualization |
| 2-methoxy-D-homophenylalanine | Starting Material | ~0.2 | UV, Ninhydrin |
| This compound | Product | ~0.6 | UV, Permanganate |
Rf values are illustrative and depend on the exact TLC conditions (e.g., 50:50 Ethyl Acetate:Hexanes).
Future Directions and Emerging Research Paradigms
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. rsc.org The synthesis of complex molecules like N-Boc-2-methoxy-D-homophenylalanine is no exception. Future research will undoubtedly prioritize the development of sustainable and green synthetic methodologies to reduce the environmental impact of its production.
Key areas of focus in green synthesis include:
Biocatalysis: Employing enzymes in the synthesis of amino acids offers a highly selective and efficient alternative to traditional chemical methods. nih.govoup.com Biocatalytic methods often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. nih.gov Research into novel enzymes and optimizing reaction conditions in membrane bioreactors could lead to more sustainable production routes for homophenylalanine derivatives. nih.gov
Catalyst Development: The design of new, highly efficient, and reusable catalysts is crucial for green chemistry. organic-chemistry.org This includes the use of ionic liquids and other novel catalytic systems that can enhance reaction rates and selectivity while minimizing waste. organic-chemistry.org
Innovative Synthetic Pathways: Researchers are exploring novel ways to construct amino acids, such as utilizing waste carbon dioxide as a C1 building block. sustainabilitymatters.net.authechemicalengineer.com Recent breakthroughs have demonstrated the potential to convert CO2 and other industrial byproducts into valuable amino acids through processes like photocatalysis. sustainabilitymatters.net.au
Expanding the Scope of Applications in Medicinal Chemistry Building Blocks
This compound and its parent compound, homophenylalanine, are valuable building blocks in medicinal chemistry. guidechem.comnbinno.com Their derivatives have shown significant potential in the development of new therapeutic agents.
Future research is likely to focus on:
Novel Drug Scaffolds: The unique structural features of homophenylalanine derivatives make them attractive for the design of novel drug candidates. researchgate.net Researchers are actively exploring their incorporation into various molecular frameworks to target a wide range of diseases.
Peptide and Peptidomimetic Design: Unnatural amino acids like homophenylalanine are crucial for creating peptides with enhanced stability and biological activity. researchgate.netnih.gov Their integration can lead to the development of more potent and selective peptide-based drugs.
Targeted Drug Discovery: Homophenylalanine derivatives have been investigated for their potential as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes. acs.org Future work will likely expand to other therapeutic targets, leveraging the versatility of this chemical scaffold.
Anticancer and Antiviral Agents: Preliminary studies have indicated the potential of homophenylalanine derivatives in cancer treatment and as antiviral agents, for instance, as HIV-1 capsid inhibitors. nbinno.comnih.gov Further investigation into these activities could open up new avenues for drug development in oncology and infectious diseases.
Computational Chemistry and Molecular Modeling for Predictive Synthesis and Derivatization
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.govresearchgate.net These methods allow researchers to predict the properties and behavior of molecules, guiding experimental work and accelerating the design process.
For this compound, computational approaches can be applied to:
Predictive Synthesis: Molecular modeling can help in designing more efficient synthetic routes by simulating reaction mechanisms and predicting potential outcomes. researchgate.netresearchgate.net This can reduce the amount of trial-and-error experimentation required.
Conformational Analysis: Understanding the three-dimensional structure of N-Boc-protected amino acids and their derivatives is crucial for predicting their biological activity. nih.govmdpi.com Computational methods can provide insights into the preferred conformations of these molecules.
Structure-Activity Relationship (SAR) Studies: By modeling the interaction of homophenylalanine derivatives with their biological targets, researchers can better understand the structural features that are important for activity. nih.gov This knowledge can then be used to design more potent and selective compounds.
Virtual Screening: Computational techniques can be used to screen large libraries of virtual compounds to identify those that are most likely to have the desired biological activity. This can significantly speed up the initial stages of drug discovery.
Integration with High-Throughput Synthesis and Screening Platforms
To accelerate the discovery of new applications for this compound and its derivatives, integration with high-throughput technologies is essential. These platforms allow for the rapid synthesis and evaluation of large numbers of compounds.
Key aspects of this integration include:
High-Throughput Synthesis (HTS): The development of automated and parallel synthesis methods will enable the rapid creation of libraries of homophenylalanine derivatives. unchainedlabs.com This will provide a diverse set of compounds for biological screening.
High-Throughput Screening (HTS): Screening these compound libraries against a variety of biological targets will facilitate the identification of new lead compounds for drug discovery. nih.gov The development of robust and efficient screening assays is crucial for this process. nih.gov
Combinatorial Chemistry: This approach allows for the systematic creation of large and diverse compound libraries by combining a smaller number of building blocks in various combinations. nih.gov The use of this compound as a key building block in combinatorial libraries could lead to the discovery of novel bioactive molecules.
Data Analysis and Management: The vast amounts of data generated by high-throughput methods require sophisticated data analysis and management tools to extract meaningful insights and guide further research. unchainedlabs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
